Ethyl 3-(chloromethyl)isonicotinate

Description

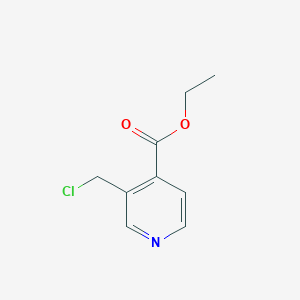

Ethyl 3-(chloromethyl)isonicotinate is a pyridine derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position and an ethyl ester (-COOEt) at the 4-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive chloromethyl group, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

ethyl 3-(chloromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFSWXAQYAHSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482493 | |

| Record name | Ethyl 3-(chloromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58553-54-1 | |

| Record name | Ethyl 3-(chloromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 3-(chloromethyl)isonicotinate can be synthesized from 3-methylisonicotinic acid ethyl ester . The synthetic route involves the chloromethylation of the ester, typically using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Chemical Reactions Analysis

Ethyl 3-(chloromethyl)isonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding amines, thioethers, or ethers.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Scientific Research Applications

Ethyl 3-(chloromethyl)isonicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-(chloromethyl)isonicotinate involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares ethyl 3-(chloromethyl)isonicotinate with structurally related compounds, emphasizing substituent positions, functional groups, and reactivity:

Key Observations:

- Positional Isomerism : Ethyl 2-(chloromethyl)isonicotinate (2-position) vs. the target compound (3-position) may exhibit divergent reactivity due to steric and electronic effects. For example, nucleophilic attack on the chloromethyl group could be sterically hindered in the 2-position isomer.

- Halogen Variations : Methyl 3-(bromomethyl)isonicotinate replaces chlorine with bromine, which increases leaving-group ability in substitution reactions but may reduce stability due to bromine’s higher atomic radius.

- Functional Group Differences : Ethyl 3-(chlorosulfonyl)isonicotinate contains a sulfonyl chloride group, making it highly reactive toward nucleophiles (e.g., amines, alcohols) but also moisture-sensitive and corrosive.

Biological Activity

Ethyl 3-(chloromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a chloromethyl group at the 3-position. Its chemical structure can be represented as follows:

This structure allows for interactions with various biological targets, which may contribute to its observed pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to modifications in protein structures and functions, thereby influencing various biochemical pathways. The chloromethyl group is particularly reactive, facilitating these interactions and potentially leading to both therapeutic and toxic effects.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings indicate that this compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Recent investigations have also explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanisms underlying its anticancer effects may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 μM

- Mechanism : Induction of apoptosis via caspase activation

These findings highlight the compound's potential as a lead structure for developing novel anticancer therapies .

Safety and Toxicity Profile

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits acceptable safety profiles; however, further investigations are needed to fully understand its toxicological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.